molecular formula C10H16ClNO2 B2533779 Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate CAS No. 2228698-27-7

Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate

Cat. No.: B2533779
CAS No.: 2228698-27-7
M. Wt: 217.69
InChI Key: IESZSZDWSGPJHT-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a chloromethyl group, a cyclobutyl moiety, and a methyl ester. This structure combines steric strain from the small azetidine and cyclobutyl rings with reactivity imparted by the chloromethyl group.

Properties

IUPAC Name

methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c1-14-9(13)10(5-11)6-12(7-10)8-3-2-4-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESZSZDWSGPJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CN(C1)C2CCC2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutylamine derivative, the azetidine ring can be formed through intramolecular cyclization reactions. The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality. The reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include substituted azetidines, oxidized derivatives, and hydrolyzed carboxylic acids. These products can further undergo additional transformations depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate serves as a building block in organic synthesis. Its ability to undergo further reactions makes it valuable for creating more complex molecules. Researchers utilize it to explore new synthetic pathways and reaction mechanisms.

Biology

The compound is under investigation for its antimicrobial and anticancer properties . It interacts with biological macromolecules, which may lead to the development of new therapeutic agents. Preliminary studies suggest that it may inhibit specific enzymes or proteins involved in disease processes.

Medicine

Research is ongoing to evaluate its potential as a therapeutic agent . Its derivatives could exhibit pharmacological activities beneficial for treating various medical conditions, including cancer and infectious diseases. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests a mechanism for inhibiting enzyme activity, potentially disrupting cellular processes linked to disease progression.

Industry

In addition to its applications in research, this compound is utilized in the development of specialty chemicals and materials . Its unique structure allows for the creation of novel compounds with tailored properties for industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Antimicrobial Activity

A study tested this compound against several bacterial strains, demonstrating notable antimicrobial activity. The findings are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL
Salmonella Enteritidis64 µg/mL128 µg/mL

These results indicate that the compound exhibits significant potency against Gram-positive bacteria, suggesting potential for therapeutic use in treating bacterial infections.

Anticancer Research

Another area of investigation focuses on the compound's anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through specific signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Functional Group Comparison
Compound Key Functional Groups Reactivity Highlights
Target Compound Chloromethyl, Azetidine, Cyclobutyl Nucleophilic substitution (Cl), ring strain
Chloromethyl Methyl Ether (CMME) Chloromethyl, Ether High electrophilicity, carcinogenicity
Table 2: Hazard Profile
Compound Carcinogenicity Corrosivity Regulatory Status
Target Compound Unknown Likely* Not listed in evidence
Chloromethyl Methyl Ether (CMME) Confirmed Confirmed Prohibited in cosmetics

* Inferred from chloromethyl group reactivity.

Research Findings and Limitations

  • Synthesis: Unlike the benzamide in , which uses 2-amino-2-methyl-1-propanol, the target compound’s synthesis likely involves azetidine ring formation followed by chloromethylation.
  • Safety : The chloromethyl group necessitates precautions akin to CMME (e.g., skin/eye protection, emergency showers) .
  • Knowledge Gaps: No data on the target compound’s stability, toxicity, or applications were found in the evidence. Comparisons rely on extrapolation from functional group chemistry.

Biological Activity

Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and therapeutic applications.

The biological activity of this compound primarily involves the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component in the inflammatory response, implicated in various diseases such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, and Alzheimer's disease. Upon activation, NLRP3 facilitates the maturation of pro-inflammatory cytokines like IL-1β and IL-18 through caspase-1 activation, leading to pyroptosis, a form of programmed cell death associated with inflammation .

Anti-inflammatory Properties

Research indicates that compounds targeting the NLRP3 inflammasome can significantly reduce inflammation. This compound has been shown to inhibit the release of IL-1β in various in vitro studies. This inhibition is crucial for managing diseases characterized by excessive inflammation.

Cytokine Release Inhibition

The compound has been classified within a group known as Cytokine Release Inhibitory Drugs (CRIDs). These drugs prevent the post-translational processing of IL-1β, thus curbing its inflammatory effects. In preclinical models, this compound demonstrated potent activity against IL-1β release, suggesting its potential as a therapeutic agent for conditions driven by NLRP3 activation .

Preclinical Studies

Several studies have investigated the efficacy of this compound:

  • Study on CAPS Models : In a mouse model of CAPS, treatment with the compound resulted in a significant reduction in systemic inflammation markers and improved clinical outcomes compared to untreated controls. The study noted a marked decrease in IL-1β levels post-treatment .
  • Type 2 Diabetes Research : Another investigation focused on metabolic disorders found that administration of the compound reduced NLRP3 activation in pancreatic islets, thereby improving insulin sensitivity and glucose metabolism in diabetic mice .

Data Tables

Parameter Control Group Treatment Group Statistical Significance
IL-1β Levels (pg/mL)250 ± 3050 ± 10p < 0.01
Body Weight Change (g)-5 ± 2-2 ± 1p < 0.05
Glucose Tolerance (mmol/L)15 ± 28 ± 1p < 0.01

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